

8,8"-Biskoenigine: A Dimeric Carbazole Alkaloid from *Murraya koenigii*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8,8"-Biskoenigine

Cat. No.: B1609344

[Get Quote](#)

An In-depth Technical Guide on the Discovery, Origin, and Experimental Evaluation of **8,8"-Biskoenigine**

Abstract

8,8"-Biskoenigine is a dimeric carbazole alkaloid first identified in the plant *Murraya koenigii* (Linn.) Spreng, commonly known as the curry tree. Structurally, it is a symmetrical dimer of the carbazole alkaloid koenigine. The discovery of **8,8"-Biskoenigine** has garnered interest within the scientific community due to its demonstrated biological activities, particularly its potential as an antiosteoporotic agent through the inhibition of Cathepsin B. This technical guide provides a comprehensive overview of the discovery, natural origin, and experimental protocols related to the isolation, characterization, and biological evaluation of **8,8"-Biskoenigine**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Origin

8,8"-Biskoenigine was first isolated from the aerial parts of *Murraya koenigii*, a plant belonging to the Rutaceae family.^{[1][2][3][4]} The discovery was the result of phytochemical investigations aiming to identify novel bioactive compounds from this traditionally used medicinal plant.^[5] The structure of this novel compound was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.^{[5][6]} These analyses revealed that **8,8"-Biskoenigine** is a symmetrical dimer formed by the oxidative coupling of two koenigine monomers.^[6]

Quantitative analysis has shown that the concentration of **8,8"-Biskoenigine** in the leaves of *M. koenigii* can range from 0.031 to 1.731 mg/g, with variations observed across different climatic zones.^[7]

Physicochemical and Spectroscopic Data

While the complete raw spectral data is not publicly available, the structure of **8,8"-Biskoenigine** was confirmed through standard 1D and 2D NMR techniques. A detailed protocol for such an analysis is provided in the experimental section.

Experimental Protocols

Isolation of 8,8"-Biskoenigine from *Murraya koenigii*

The following is a generalized procedure for the isolation of carbazole alkaloids from *Murraya koenigii*, based on common phytochemical practices. The specific details for **8,8"-Biskoenigine** would be found in the original discovery publication by Wang et al. (2003).

Figure 1: General workflow for the isolation of **8,8"-Biskoenigine**.

- Plant Material Collection and Preparation: Aerial parts of *Murraya koenigii* are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
- Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Chromatographic Purification: The fractions are then subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).
- Final Purification: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **8,8"-Biskoenigine**.

Chemical Synthesis of 8,8"-Biskoенинe

8,8"-Biskoенинe can be synthesized from its monomer, koenigine, through oxidative coupling.^[6] An improved method utilizing an iron-catalyzed reaction has also been reported.^[8]

Figure 2: Synthetic pathway to **8,8"-Biskoенинe** from koenigine.

General Procedure for Iron-Catalyzed Oxidative Coupling:

- Reactant Preparation: Koenigine is dissolved in a suitable organic solvent.
- Catalyst Addition: An iron catalyst (the specific catalyst was not detailed in the available search results) is added to the solution.
- Reaction: The reaction mixture is stirred at room temperature under an air atmosphere. The progress of the reaction is monitored by TLC.
- Workup and Purification: Upon completion, the reaction mixture is worked up by standard procedures, including extraction and washing. The crude product is then purified by column chromatography to afford **8,8"-Biskoенинe**.

Structural Elucidation by NMR Spectroscopy

The structure of **8,8"-Biskoенинe** was determined using 1D and 2D NMR spectroscopy. This involves a series of experiments to determine the chemical environment and connectivity of all atoms in the molecule.

Figure 3: Workflow for the structural elucidation of **8,8"-Biskoенинe** by NMR.

- Sample Preparation: A sample of pure **8,8"-Biskoенинe** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- 1D NMR Spectroscopy:
 - ^1H NMR: Provides information about the number of different types of protons and their chemical environments.
 - ^{13}C NMR: Provides information about the number of different types of carbons.

- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps in assembling the molecular fragments.
- Data Interpretation: The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the dimeric structure of **8,8"-Biskoenigine**.

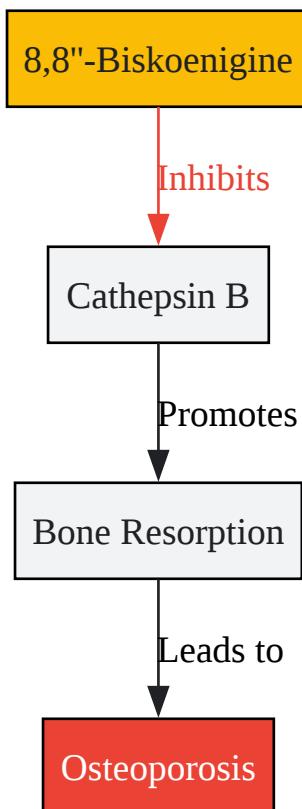
Biological Activity Assessment: Cathepsin B Inhibition Assay

8,8"-Biskoenigine has shown antiosteoporotic activity by inhibiting Cathepsin B (CAT-B).^[6] The following is a general protocol for a fluorometric Cathepsin B inhibitor screening assay.

Figure 4: Workflow for the Cathepsin B inhibition assay.

- Reagent Preparation:
 - Cathepsin B Enzyme Solution: Recombinant human Cathepsin B is diluted in a reaction buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA).
 - Substrate Solution: A fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) is prepared in the reaction buffer.
 - Inhibitor Solution: **8,8"-Biskoenigine** is dissolved in DMSO and serially diluted to various concentrations.
- Assay Procedure:
 - In a 96-well microplate, the Cathepsin B enzyme solution is added to each well.

- The serially diluted **8,8"-Biskoенингине** solutions are added to the respective wells. A control with DMSO alone is also included.
- The plate is incubated at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- The substrate solution is then added to all wells to initiate the reaction.
- Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
- Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each concentration of **8,8"-Biskoенингине** is calculated relative to the control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.


Quantitative Data

Parameter	Value	Method	Reference
Biological Activity			
Antiosteoporotic Activity (IC ₅₀)	1.3 µg/mL	Cathepsin B Inhibition Assay	[1] [3] [5] [6]
Natural Abundance			
Concentration in M. koenigii leaves	0.031–1.731 mg/g	UPLC/MS/MS	[7]

Signaling Pathways and Logical Relationships

The primary reported mechanism of action for the antiosteoporotic activity of **8,8"-Biskoенингине** is the direct inhibition of the enzyme Cathepsin B. Cathepsin B is a lysosomal cysteine protease involved in bone resorption by osteoclasts. By inhibiting this enzyme, **8,8"-Biskoенингине**

Biskoenigine can potentially reduce the degradation of bone matrix, thereby exerting its antiosteoporotic effect.

[Click to download full resolution via product page](#)

Figure 5: Proposed mechanism of antiosteoporotic action of **8,8''-Biskoenigine**.

Conclusion

8,8''-Biskoenigine represents a promising natural product with potential therapeutic applications, particularly in the management of osteoporosis. Its discovery from *Murraya koenigii* highlights the importance of continued phytochemical exploration of medicinal plants. The established synthetic route via oxidative coupling provides a means for producing this compound for further investigation. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers interested in the further study and development of **8,8''-Biskoenigine** and its analogues. Future research should focus on elucidating its *in vivo* efficacy, safety profile, and the precise molecular interactions with its biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2009066303A2 - New synergistic phytochemical composition for the treatment of obesity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacognostic studies on bark of *Murraya koenigii* Spreng. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two new carbazole alkaloids from *Murraya koenigii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Bioactive Carbazole Alkaloids in *Murraya koenigii* (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [8,8"-Biskoenigine: A Dimeric Carbazole Alkaloid from *Murraya koenigii*]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1609344#8-8-biskoenigine-discovery-and-origin\]](https://www.benchchem.com/product/b1609344#8-8-biskoenigine-discovery-and-origin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com